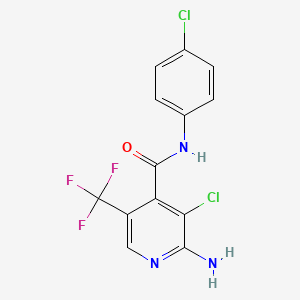

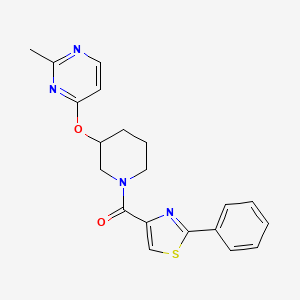

methyl 7-(3-(4-(trifluoromethyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, involves reactions of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids. This process, highlighted by Rudenko et al. (2013), establishes the foundation for synthesizing complex isoquinoline derivatives through strategic functional group manipulation and cyclization reactions (Rudenko et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is determined through X-ray structural analysis, as demonstrated in the synthesis of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate. This method provides insights into the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interactions (Rudenko et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving isoquinoline derivatives can include three-component green syntheses, as shown by Wang et al. (2007), where N-arylquinoline derivatives are synthesized via reactions involving arylaldehyde, 3-arylamino-5,5-dimethylcyclohex-2-enone, and active methylene compounds. These reactions highlight the versatility of isoquinoline compounds in participating in multi-component synthesis processes, leading to a diverse array of derivatives (Wang et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are often determined through analytical methods like X-ray crystallography. However, specific studies focusing on the physical properties of the exact compound were not identified, indicating a gap in the literature or the niche nature of this compound's study.

Chemical Properties Analysis

Isoquinoline derivatives' chemical properties, including reactivity, stability, and functional group behavior, are influenced by their molecular structure. The study by Fujita et al. (1998) on substituted quinolones shows how variations in substituents can significantly affect antibacterial activity, illustrating the broader principle that small changes in chemical structure can lead to substantial differences in chemical properties and biological activity (Fujita et al., 1998).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Hydantoins and Thiohydantoins Synthesis : A study by Macháček et al. (2006) explored the preparation of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates via reaction with isocyanates. These compounds were cyclized to form hydantoins and thiohydantoins, showcasing a method to synthesize nitrogen-containing heterocycles from tetrahydroisoquinoline derivatives (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Molecular and Crystal Structures of Methyl 2-Substituted Tetrahydroquinoline Derivatives : Rudenko et al. (2012) described the synthesis and structural analysis of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylates, obtained from reactions involving 3-amino-5,5-dimethylcyclohex-2-enone. This work underlines the importance of these structures in understanding the molecular arrangements and potential reactivity of isoquinoline derivatives (Rudenko et al., 2012).

Synthesis of 4-Aminopyrimidines : The transformation of tetrahydro-6,7-dialkoxy-1-[(acylamidino)methylene]isoquinolines into 4-substituted pyrimidoisoquinolines upon heating, as reported by Korbonits et al. (1991), presents a novel approach to synthesizing pyrimidine derivatives, which are significant in various chemical and pharmacological studies (Korbonits, Simon, & Kolonits, 1991).

Quinoline Derivatives Synthesis in Ionic Liquid : A green synthesis approach for N-arylquinoline derivatives was demonstrated by Wang et al. (2007), highlighting the use of ionic liquids as environmentally friendly solvents for the synthesis of complex organic molecules. This method offers advantages in terms of reusability of the solvent and potential for industrial-scale applications (Wang, Zhang, Jiang, Yao, & Tu, 2007).

Ru-Catalyzed C-H Functionalization : Ruiz et al. (2017) explored the catalytic functionalization of phenylglycine derivatives to synthesize isoquinoline and isoindoline carboxylates, demonstrating the utility of ruthenium catalysis in activating C-H bonds for the construction of heterocyclic structures. This research presents a valuable tool for the synthesis of complex heterocyclic frameworks with potential applications in drug discovery and material science (Ruiz, Sayago, Cativiela, & Urriolabeitia, 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance biological activity and increase chemical or metabolic stability .

Result of Action

It is known that the compound interacts with the androgen receptor , which could potentially influence a variety of cellular processes.

Propriétés

IUPAC Name |

methyl 7-[3-[4-(trifluoromethyl)phenyl]propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c1-29-20(28)26-11-10-15-5-8-18(12-16(15)13-26)25-19(27)9-4-14-2-6-17(7-3-14)21(22,23)24/h2-3,5-8,12H,4,9-11,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQCJHDCHCQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)

![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)